Ethyl cyclohexenecarboxylate
Overview
Description
Ethyl cyclohexenecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ethyl ester derived from cyclohexenecarboxylic acid. This compound is known for its applications in organic synthesis and as a flavoring agent due to its pleasant odor. It is a colorless to light yellow liquid that is soluble in various organic solvents .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving mechanisms like nucleophilic substitution .
Biochemical Pathways
, compounds of similar structure have been known to participate in various biochemical reactions. For instance, cyclohexanecarboxylic acid, a related compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
Action Environment
The action, efficacy, and stability of ethyl cyclohexenecarboxylate can be influenced by various environmental factors . These can include temperature, pH, presence of other compounds, and specific conditions within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclohexenecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexene with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Cyclohexene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes typically involve the reaction of cyclohexenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclohexenecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexenecarboxylic acid.
Reduction: It can be reduced to form cyclohexenecarboxylate alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Cyclohexenecarboxylic acid.
Reduction: Cyclohexenecarboxylate alcohol.
Substitution: Various substituted cyclohexenecarboxylate derivatives.
Scientific Research Applications
Ethyl cyclohexenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Comparison with Similar Compounds
Ethyl cyclohexenecarboxylate can be compared with other similar compounds such as:
Ethyl cyclohexanecarboxylate: This compound is similar in structure but lacks the double bond present in this compound, resulting in different chemical reactivity and applications.
Mthis compound: This compound has a methyl group instead of an ethyl group, leading to variations in physical properties and reactivity.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a double bond in the cyclohexene ring and the ethyl ester functional group. These features contribute to its distinct chemical reactivity and applications .
Properties
IUPAC Name |
ethyl cyclohexene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVSEUEUWKMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167223 | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-22-7 | |
Record name | 1-Cyclohexene-1-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1617-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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